Butyl N-(cyanocarbonyl)carbamate
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Overview
Description
Butyl N-(cyanocarbonyl)carbamate is a chemical compound belonging to the carbamate family Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and chemical synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl N-(cyanocarbonyl)carbamate can be achieved through various methods. One common approach involves the reaction of butylamine with cyanocarbonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired carbamate product .
Another method involves the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates without the need for an inert atmosphere . This method offers mild reaction conditions and high purity of the final product.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Butyl N-(cyanocarbonyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carbamate into different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being performed .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized carbamate derivatives, while substitution reactions can produce a wide range of substituted carbamates .
Scientific Research Applications
Butyl N-(cyanocarbonyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for amines.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of butyl N-(cyanocarbonyl)carbamate involves its interaction with specific molecular targets. The carbamate functionality imposes a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety . This interaction can affect the compound’s binding to enzymes and receptors, influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
Butyl N-(cyanocarbonyl)carbamate:
Methyl N-(cyanocarbonyl)carbamate: Similar structure but with a methyl group instead of a butyl group.
Ethyl N-(cyanocarbonyl)carbamate: Similar structure but with an ethyl group instead of a butyl group.
Highlighting Uniqueness
This compound is unique due to its butyl group, which can influence its physical and chemical properties, making it suitable for specific applications that other similar compounds may not be able to achieve .
Properties
Molecular Formula |
C7H10N2O3 |
---|---|
Molecular Weight |
170.17 g/mol |
IUPAC Name |
butyl N-carbonocyanidoylcarbamate |
InChI |
InChI=1S/C7H10N2O3/c1-2-3-4-12-7(11)9-6(10)5-8/h2-4H2,1H3,(H,9,10,11) |
InChI Key |
NNLABWIPRDLKKL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)NC(=O)C#N |
Origin of Product |
United States |
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